molecular formula C23H20N2O6 B3628583 Ethyl 2-[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)oxychromen-7-yl]oxyacetate

Ethyl 2-[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)oxychromen-7-yl]oxyacetate

Cat. No.: B3628583
M. Wt: 420.4 g/mol
InChI Key: XOPHLEKQGYUTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)oxychromen-7-yl]oxyacetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromenone core, a pyrazole ring, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of Ethyl 2-[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)oxychromen-7-yl]oxyacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a cyclization reaction involving hydrazine and an appropriate diketone.

    Esterification: The final step involves the esterification of the chromenone-pyrazole intermediate with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated reactors and continuous flow processes.

Chemical Reactions Analysis

Ethyl 2-[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)oxychromen-7-yl]oxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as acids or bases, and controlled temperatures.

Scientific Research Applications

Ethyl 2-[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)oxychromen-7-yl]oxyacetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)oxychromen-7-yl]oxyacetate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases. The compound may also induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways.

Comparison with Similar Compounds

Ethyl 2-[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)oxychromen-7-yl]oxyacetate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties.

Properties

IUPAC Name

ethyl 2-[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)oxychromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c1-3-28-21(26)14-29-17-9-10-19-20(11-17)30-15(2)23(22(19)27)31-18-12-24-25(13-18)16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPHLEKQGYUTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)oxychromen-7-yl]oxyacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)oxychromen-7-yl]oxyacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)oxychromen-7-yl]oxyacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)oxychromen-7-yl]oxyacetate
Reactant of Route 5
Ethyl 2-[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)oxychromen-7-yl]oxyacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)oxychromen-7-yl]oxyacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.